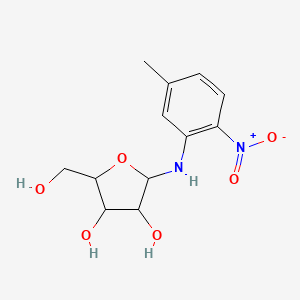![molecular formula C19H21ClN6O3S B11084459 2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11084459.png)
2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a chloronitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.
Attachment of the Chloronitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the piperazine ring.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thiadiazolo[3,2-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group and the piperazine ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the butyl group can yield butanoic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-BUTYL-7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE: shares structural similarities with other thiadiazolo[3,2-a]pyrimidines, such as:
Uniqueness
- Structural Features : The presence of the chloronitrophenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound.
- Reactivity : Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other similar compounds.
- Applications : The compound’s potential applications in various fields of research and industry highlight its uniqueness and versatility.
Properties
Molecular Formula |
C19H21ClN6O3S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-butyl-7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H21ClN6O3S/c1-2-3-7-16-22-25-17(27)12-15(21-19(25)30-16)23-8-10-24(11-9-23)18-13(20)5-4-6-14(18)26(28)29/h4-6,12H,2-3,7-11H2,1H3 |
InChI Key |
WXRUNGIAGMITCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084378.png)
![2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11084379.png)
![11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084394.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11084395.png)
![ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate](/img/structure/B11084401.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11084409.png)
![(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11084416.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B11084419.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11084421.png)
![ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11084429.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084433.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B11084442.png)
![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B11084445.png)
